1-Amino-1-(3,4-dimethoxyphenyl)acetone
Description
1-Amino-1-(3,4-dimethoxyphenyl)acetone is a synthetic organic compound featuring a 3,4-dimethoxyphenyl group attached to an acetone backbone, with an amino (-NH₂) substituent at the α-carbon position. The parent compound, 3,4-dimethoxyphenylacetone, has a molecular formula of C₁₁H₁₄O₃ and a molecular weight of 194.23 g/mol .
Properties
Molecular Formula |
C11H15NO3 |
|---|---|
Molecular Weight |
209.24 g/mol |
IUPAC Name |
1-amino-1-(3,4-dimethoxyphenyl)propan-2-one |
InChI |
InChI=1S/C11H15NO3/c1-7(13)11(12)8-4-5-9(14-2)10(6-8)15-3/h4-6,11H,12H2,1-3H3 |
InChI Key |
MBFVLUJIYXGBFI-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C1=CC(=C(C=C1)OC)OC)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Amino-1-(3,4-dimethoxyphenyl)acetone can be synthesized through several methods. One common approach involves the asymmetric amination of 3,4-dimethoxyphenylacetone using microbial catalysts such as Brevibacterium linens IFO 12141 . This method yields optically active amines, which are valuable in pharmaceutical applications.
Industrial Production Methods: Industrial production of 1-Amino-1-(3,4-dimethoxyphenyl)acetone typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods are often proprietary and vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions: 1-Amino-1-(3,4-dimethoxyphenyl)acetone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
1-Amino-1-(3,4-dimethoxyphenyl)acetone has several scientific research applications:
Chemistry: It is used as a starting material in the synthesis of various organic compounds, including pharmaceuticals.
Biology: The compound’s derivatives are studied for their potential biological activities.
Industry: The compound is used in the production of fine chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 1-Amino-1-(3,4-dimethoxyphenyl)acetone involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds and participate in nucleophilic reactions, while the dimethoxyphenyl group can engage in π-π interactions and hydrophobic interactions. These interactions contribute to the compound’s biological and chemical activities.
Comparison with Similar Compounds
Data Tables
Table 1: Comparative Overview of 3,4-Dimethoxyphenyl-Containing Compounds
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
